molecular formula C13H15NO3S B2744956 N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide CAS No. 1428379-31-0

N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide

Cat. No. B2744956
CAS RN: 1428379-31-0
M. Wt: 265.33
InChI Key: GUYQXTFCXDCDNV-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms . Thiophenes are sulfur-containing, five-membered heterocyclic compounds that are also important in organic chemistry.


Synthesis Analysis

Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . For instance, a new catalyst-free, one-pot synthesis of polysubstituted furans has been reported .


Molecular Structure Analysis

The molecular structure of furan involves a five-membered ring with four carbon atoms and one oxygen atom . The exact structure of “N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide” would involve this furan ring, along with a thiophene ring and other functional groups, but without specific information or a visual representation, it’s difficult to describe in detail.

Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives, incorporating various conjugated linkers including furan, have been synthesized to enhance dye-sensitized solar cells' performance. Specifically, a derivative featuring furan as a conjugated linker exhibited a 24% improvement in solar energy-to-electricity conversion efficiency compared to reference cells. This indicates the potential of furan derivatives in improving renewable energy technologies (Se Hun Kim et al., 2011).

Enzymatic Polymerization for Sustainable Materials

Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, developed through enzymatic polymerization, present a sustainable alternative to traditional polyphthalamides. These materials, showing promise for application in high-performance materials, underline the importance of furan derivatives in developing environmentally friendly polymers (Yi Jiang et al., 2015).

Antimicrobial Applications

N-(4-bromophenyl)furan-2-carboxamide and its analogues have been synthesized and assessed for their antimicrobial efficacy against drug-resistant bacteria such as A. baumannii and K. pneumoniae. The findings suggest furan derivatives as potential candidates for addressing antibiotic resistance, highlighting their significance in medical research (A. Siddiqa et al., 2022).

Biobased Polyesters

The enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block demonstrates the potential of furan derivatives in creating sustainable alternatives for petrochemical-based plastics. This approach contributes to the development of environmentally friendly materials with comparable physical properties to conventional plastics (Yi Jiang et al., 2014).

properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9-6-12(18-8-9)13(16)14-4-2-11(15)10-3-5-17-7-10/h3,5-8,11,15H,2,4H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYQXTFCXDCDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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